molecular formula C8H11BO4 B038269 3,4-Dimethoxyphenylboronic acid CAS No. 122775-35-3

3,4-Dimethoxyphenylboronic acid

Cat. No.: B038269
CAS No.: 122775-35-3
M. Wt: 181.98 g/mol
InChI Key: RCVDPBFUMYUKPB-UHFFFAOYSA-N
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Description

3,4-Dimethoxyphenylboronic acid is a useful research compound. Its molecular formula is C8H11BO4 and its molecular weight is 181.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • N-protecting Group for 1,2-thiazetidine 1,1-dioxides : The 3,4-dimethoxybenzyl group serves as a new N-protecting group for these compounds, which can be removed using 2,3-dichloro 5,6-dicyanobenzoquinone (Grunder-Klotz & Ehrhardt, 1991).

  • Supramolecular Assembly Design : Boronic acids, including variants like 3,4-dimethoxyphenylboronic acid, are used in designing supramolecular assemblies with 4,4′-bipyridine and 1,2-bis(4-pyridyl)ethene, forming specific hydrogen bonds (Pedireddi & Seethalekshmi, 2004).

  • Antibacterial Activity : Certain phenylboronic acids demonstrate potential antibacterial activity against bacteria like Escherichia coli and Bacillus cereus (Adamczyk-Woźniak et al., 2021).

  • Conformational Analysis : Studies on 3,4-dichlorophenylboronic acid, a related compound, reveal insights into its most stable conformer and its spectrogram in infrared and Raman spectra (Kurt et al., 2009).

  • Asymmetric Hydrogenation Catalyst : this compound derivatives have been used in developing asymmetric hydrogenation catalyst systems for the preparation of enantiomerically pure compounds (O'reilly, Derwin & Lin, 1990).

  • Fungicidal and Insecticidal Activities : Derivatives of this compound have shown promising fungicidal and insecticidal activities (Liu, Li & Li, 2004).

  • Antiproliferative and Proapoptotic in Cancer Cells : Phenylboronic acid and its derivatives exhibit antiproliferative and proapoptotic properties in cancer cells, indicating a potential application in oncology (Psurski et al., 2018).

  • Crystallization and Polymorph Stabilization : Surfactants can influence the crystallization of dimethoxyphenylboronic Acid derivatives and stabilize certain polymorphs, which has implications for material science (Semjonova & Be̅rziņš, 2022).

  • Metabolism Studies : Metabolism of 3,4-dimethoxyphenylethylamine, a related compound, into 3,4-dimethoxyphenylacetic acid, offers insights into biochemical pathways (Friedhoff & Hollister, 1966).

  • Environmental Applications in Pulp Bleaching : Kinetic studies of oxidation by chlorine dioxide in lignin model compounds suggest applications in reducing environmental pollution in pulp bleaching processes (Nie et al., 2014).

Safety and Hazards

3,4-Dimethoxyphenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Properties

IUPAC Name

(3,4-dimethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVDPBFUMYUKPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370452
Record name 3,4-Dimethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122775-35-3
Record name 3,4-Dimethoxyphenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122775-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dimethoxyphenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3,4-Dimethoxyphenylboronic acid in the synthesis of Ficusnotin E?

A1: this compound acts as a nucleophilic reagent in the ruthenium-catalyzed conjugate addition reaction. This reaction is crucial for forming the key carbon-carbon bond that links the 3,4-dimethoxyphenyl group to the butanone scaffold, ultimately leading to the formation of Ficusnotin E [].

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